Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Description

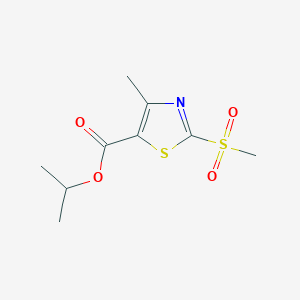

Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted with a methanesulfonyl group at position 2, a methyl group at position 4, and a propan-2-yl ester at position 5 (Figure 1). The thiazole ring is aromatic, with the sulfur and nitrogen atoms contributing to its electronic properties.

Properties

Molecular Formula |

C9H13NO4S2 |

|---|---|

Molecular Weight |

263.3 g/mol |

IUPAC Name |

propan-2-yl 4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C9H13NO4S2/c1-5(2)14-8(11)7-6(3)10-9(15-7)16(4,12)13/h5H,1-4H3 |

InChI Key |

MMZYMXCJBFALHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

Cyclocondensation of Thioureas

- Thiourea derivatives react with α-halo carbonyl compounds under basic conditions.

Example:

$$ \text{NH}2\text{CSNH}2 + \text{CH}3\text{COCH}2\text{Br} \xrightarrow{\text{base}} \text{4-methylthiazole} $$

Introduction of the Methanesulfonyl Group

Sulfonation at position 2 of the thiazole ring requires selective functionalization:

Sulfonation via Thiol Intermediate

- Synthesize 2-mercapto-4-methyl-1,3-thiazole-5-carboxylic acid.

- Oxidize the thiol (-SH) group to methanesulfonyl (-SO$$2$$CH$$3$$) using methanesulfonyl chloride (MsCl) in the presence of a base:

$$ \text{Thiazole-SH} + \text{MsCl} \xrightarrow{\text{Et}3\text{N}} \text{Thiazole-SO}2\text{CH}_3 $$

Esterification at Position 5

The propan-2-yl ester is introduced via esterification of the carboxylic acid intermediate:

Acid-Catalyzed Esterification

Transesterification

- If a methyl ester intermediate (e.g., Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate) is available, react with propan-2-ol using a catalyst like Ti(OiPr)$$4$$:

$$ \text{Thiazole-COOCH}3 + (\text{CH}3)2\text{CHOH} \rightarrow \text{Thiazole-COOCH}(\text{CH}3)2 $$

Key Intermediate Synthesis

Based on analogous processes, critical intermediates may include:

Optimization Challenges

- Regioselectivity : Ensuring sulfonation occurs exclusively at position 2.

- Stability : Methanesulfonyl groups may hydrolyze under harsh conditions, necessitating mild reaction environments.

- Purification : Techniques like column chromatography or recrystallization are critical for isolating the final product.

Validation and Characterization

- Spectroscopic Analysis : Confirm structure via $$ ^1\text{H} $$-NMR (e.g., methanesulfonyl peak at ~3.1 ppm) and IR (ester C=O stretch ~1740 cm$$^{-1}$$).

- Chromatography : HPLC or GC-MS to verify purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonyl group acts as a strong electron-withdrawing group, activating the adjacent positions on the thiazole ring for nucleophilic attack.

Key reactions include:

-

Amination: Reaction with primary/secondary amines under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields 2-amino derivatives .

-

Thiol substitution: Thiols (RSH) displace the methanesulfonyl group at elevated temperatures (e.g., 100°C in toluene), forming thioether-linked thiazoles .

Table 1: Substitution reactivity with amines

| Amine | Conditions | Product Yield | Reference |

|---|---|---|---|

| Morpholine | DMF, 80°C, 12h | 78% | |

| Benzylamine | EtOH, reflux, 8h | 65% | |

| Piperidine | THF, 60°C, 6h | 82% |

Hydrolysis and Ester Transformations

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Saponification: Treatment with NaOH (aq.)/EtOH at reflux yields the carboxylic acid derivative .

-

Transesterification: Alcohols like methanol or isopropanol catalyzed by H₂SO₄ produce corresponding alkyl esters.

Mechanistic pathway for hydrolysis:

Note: Stability studies indicate the ester group resists hydrolysis at pH 4–7, making it suitable for prodrug applications .

Electrophilic Aromatic Substitution

The thiazole ring’s electron-deficient nature directs electrophiles to the 4- and 5-positions:

| Reaction Type | Reagent | Position Modified | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 | 4-Nitro-thiazole derivative |

| Halogenation | Br₂ in CHCl₃, 40°C | C5 | 5-Bromo adduct |

Experimental data show that nitration proceeds with 45–60% yields, while bromination achieves >80% efficiency due to the activating effect of the methyl group at C4.

Stability and Degradation Pathways

-

Thermal decomposition: Above 200°C, decarboxylation occurs, releasing CO₂ and forming 2-methanesulfonyl-4-methylthiazole.

-

Photolysis: UV irradiation (254 nm) induces cleavage of the sulfonyl group, yielding 4-methylthiazole-5-carboxylate as the major product.

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

Scientific Research Applications

Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects . The thiazole ring also plays a crucial role in binding to specific receptors and modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Variations

The compound belongs to a family of 1,3-thiazole carboxylates, which are widely studied for their diverse applications in medicinal and materials chemistry. Key analogs include:

*Calculated based on molecular formula C₉H₁₃NO₄S₂.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The methanesulfonyl group in the target compound contrasts with the amino group in , leading to differences in electronic density on the thiazole ring. This impacts reactivity (e.g., electrophilic substitution preferences) and solubility (sulfonyl groups reduce lipophilicity compared to amino groups).

- Ester Variations : The propan-2-yl ester in the target compound may confer greater steric hindrance and slower hydrolysis rates compared to the methyl ester in , influencing metabolic stability .

Physicochemical and Spectroscopic Properties

NMR Analysis

Evidence from highlights the utility of NMR in distinguishing substituent effects. For example:

- Region A (positions 39–44) : In analogs with sulfonyl groups, deshielding effects would downfield-shift protons near the electron-withdrawing substituent.

- Region B (positions 29–36): Methyl groups at position 4 (as in the target compound) may cause upfield shifts due to shielding, contrasting with amino-substituted analogs .

Hydrogen Bonding and Crystallography

While specific crystal data for the target compound are unavailable, tools like SHELX and ORTEP-3 are critical for analyzing hydrogen-bonding patterns in related structures. For instance, sulfonyl groups can act as hydrogen-bond acceptors, influencing crystal packing and melting points .

Functional Implications

- Biological Activity: The methanesulfonyl group may enhance binding to sulfhydryl-containing enzymes, whereas amino groups (as in ) could participate in nucleophilic interactions.

- Degradation Pathways : Ester hydrolysis rates vary with substituents; the bulky propan-2-yl group in the target compound may slow enzymatic cleavage compared to methyl esters .

Biological Activity

Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: CHNOS. Its structure features a thiazole ring, which is known for its diverse biological activities. The presence of the methanesulfonyl and carboxylate groups enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound was evaluated against several bacterial strains using the agar-well diffusion method.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10 |

| S. aureus | 7.5 | 9 |

| B. subtilis | 7.5 | 8 |

| S. epidermidis | 7 | 6 |

The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: Antiproliferative Effects

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, with IC values indicating effective cytotoxicity:

| Cell Line | IC (µM) |

|---|---|

| Prostate Cancer | 0.7 - 1.0 |

| Melanoma | 1.8 - 2.6 |

These findings suggest that the compound may act through mechanisms such as inhibition of tubulin polymerization, which is a common pathway for many anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has revealed critical insights into how modifications to the thiazole ring influence biological activity:

- Substituents on the Thiazole Ring : The presence of electron-donating groups at specific positions enhances cytotoxicity.

- Methanesulfonyl Group : This group appears to play a vital role in improving solubility and bioavailability, contributing to the overall efficacy against microbial and cancer cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate?

- Methodological Answer : A multi-step synthesis approach is typically employed. For example, thiazole ring formation via cyclocondensation using ethyl acetoacetate derivatives and methanesulfonyl chloride as a sulfonating agent. Key steps include:

- Thiazole Core Synthesis : React 4-methyl-1,3-thiazole-5-carboxylic acid with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the methanesulfonyl group at position 2 .

- Esterification : Use propan-2-ol and a coupling agent (e.g., DCC or EDC) to esterify the carboxylic acid moiety.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methanesulfonyl group at C2, methyl at C4, and propan-2-yl ester). Key signals include the thiazole C5 carbonyl (~165 ppm in ¹³C NMR) and methanesulfonyl S-O stretching (~1350 cm⁻¹ in IR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Elemental Analysis : Validate empirical formula (C₁₁H₁₅NO₄S₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve sulfonylation efficiency but risk side reactions. Non-polar solvents (toluene) reduce byproducts but slow kinetics .

- Catalyst Optimization : Use of Cs₂CO₃ instead of K₂CO₃ in esterification steps can enhance reactivity due to higher basicity and solubility .

- Statistical Analysis : Design of Experiments (DoE) or response surface methodology (RSM) can identify critical factors affecting yield .

Q. What experimental protocols are recommended for assessing the hydrolytic stability of the propan-2-yl ester group under physiological conditions?

- Methodological Answer :

- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–7.4) at 37°C. Monitor degradation via HPLC or LC-MS at intervals (0–48 hours).

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, ester hydrolysis at pH 7.4 may show t₁/₂ >24 hours, indicating suitability for prodrug applications .

- Stabilization Strategies : Add antioxidants (e.g., BHT) or refrigerate samples to mitigate degradation during long-term storage .

Q. How can computational methods aid in predicting the biological activity of this thiazole derivative?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions with target enzymes (e.g., cyclooxygenase-2 or kinase domains). Prioritize binding poses with low RMSD values (<2 Å) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs. For example, electron-withdrawing groups (e.g., methanesulfonyl) enhance thiazole reactivity in enzyme inhibition .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .

Data-Driven Research Challenges

Q. How should researchers address batch-to-batch variability in spectral data during structural characterization?

- Methodological Answer :

- Standardized Protocols : Use internal standards (e.g., TMS for NMR) and calibrate instruments daily.

- Data Normalization : Apply multivariate analysis (PCA) to identify outlier batches caused by impurities or solvent residues .

- Collaborative Validation : Cross-verify data with independent labs using identical samples .

Q. What strategies are effective for elucidating reaction mechanisms in the sulfonylation of thiazole derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ³⁵S-labeled methanesulfonyl chloride to track sulfur incorporation via radiometric HPLC .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In Situ Monitoring : ReactIR or Raman spectroscopy to detect intermediates (e.g., sulfonic anhydrides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.